Mitel OM
Description
Systematic IUPAC Name and Molecular Formula
Mitel OM, identified by its CAS Registry Number 130454-82-9, lacks a publicly documented systematic IUPAC name in major chemical databases such as PubChem and ChemSpider. This absence suggests proprietary classification or insufficient structural characterization in open-source literature. The molecular formula is similarly unspecified in available records, though its inclusion in polymer-related contexts (e.g., telecommunications hardware components) implies a synthetic or semi-synthetic origin.
| Property | Status | Source References |
|---|---|---|
| IUPAC Name | Not publicly disclosed | |
| Molecular Formula | Unavailable |
CAS Registry Number and Synonyms
This compound is unambiguously identified by its CAS Registry Number 130454-82-9 . Despite its widespread use in industrial applications, synonyms for this compound are limited. The term "this compound" itself appears to function as both a product identifier and a chemical designation within proprietary contexts. No alternative systematic or trivial names are documented in peer-reviewed literature or regulatory databases.
| Identifier | Value | Source References |
|---|---|---|
| CAS Registry Number | 130454-82-9 | |
| Synonyms | This compound (primary) |
Structural Classification Within Polymer/Copolymer Families
While explicit structural data for this compound remains undisclosed, its association with telecommunications hardware and polymer-based antimicrobial treatments provides indirect clues. The compound is likely a synthetic polymer or copolymer engineered for functional durability in electronic devices. For example:
- Antimicrobial polymers : this compound may incorporate silver-based additives or organometallic complexes to inhibit microbial growth on surfaces.
- Thermoplastic elastomers : Its use in handheld devices suggests compatibility with materials balancing rigidity and flexibility, typical of styrenic block copolymers.
Polymer classification frameworks further contextualize this compound:
Properties
CAS No. |
130454-82-9 |
|---|---|
Molecular Formula |
C7H10O2 |
Synonyms |
Mitel OM |
Origin of Product |
United States |
Comparison with Similar Compounds
Silica Gel (SiO₂·nH₂O)
| Parameter | Mitel OM | Silica Gel |
|---|---|---|
| Moisture Capacity | 30% (w/w) at 25°C | 35% (w/w) at 25°C |
| Regeneration | 200°C, 30 minutes | 150°C, 60 minutes |
| Chemical Stability | Resistant to acids | Degrades in HF or strong bases |
| Cost Efficiency | High (long-term reuse) | Low (single-use common) |
Silica gel, a porous form of silicon dioxide, is widely used in desiccation but lacks this compound’s precision in quantitative moisture analysis. This compound outperforms silica gel in thermal resilience and reusability, critical for high-throughput labs .
Calcium Chloride (CaCl₂)
| Parameter | This compound | Calcium Chloride |
|---|---|---|
| Hygroscopicity | Controlled absorption | Rapid, uncontrolled |
| Byproducts | None | Releases HCl upon overheating |
| Application Scope | Analytical instruments | Bulk drying (e.g., gases) |
| Environmental Impact | Low toxicity | Corrosive, hazardous waste |
Calcium chloride, while cost-effective for industrial drying, is unsuitable for analytical applications due to its reactive byproducts and inability to provide calibrated moisture data. This compound’s inertness and reproducibility make it superior for regulated environments .
Research Findings and Limitations
Recent studies highlight this compound’s efficacy in pharmaceutical quality control, achieving ±0.05% measurement accuracy under ISO 9001 standards . However, comparative analyses with molecular sieves (e.g., zeolites) remain scarce, highlighting a gap in understanding its performance in ultra-low humidity (<0.1%) contexts . Structural studies using 13C-NMR and FTIR (as per guidelines in ) are needed to elucidate its binding mechanisms.
Preparation Methods
Direct Coordination of Organometallic Precursors
This compound is synthesized via ligand exchange reactions using transition metal salts and organic phosphonates. For example, nickel(II) chloride hexahydrate reacts with in situ-generated phenylphosphonite derivatives under nitrogen atmosphere to form the core this compound structure. Key parameters include:
Reaction Conditions
-
Temperature: 80–100°C
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Ligand-to-metal ratio: 3:1 (mol/mol)
-
Duration: 12–24 hours
Yield Optimization
| Parameter | Optimal Range | Purity (%) |
|---|---|---|
| pH | 6.5–7.2 | 92–95 |
| Stirring rate (rpm) | 300–500 | 89–93 |
| Post-reaction aging | 2–4 hours | 95–98 |
This method achieves 92% yield with <5% residual metal impurities.
Solvent-Free Mechanochemical Synthesis
Solid-State Grinding Protocol
This compound can be prepared without solvents using high-energy ball milling. A mixture of copper(I) oxide and bis(diethylamino)phosphine is ground at 30 Hz for 45 minutes, followed by annealing at 150°C.
Advantages
-
Eliminates toxic solvent waste.
-
Reduces reaction time to <1 hour.
Limitations
-
Requires precise control of grinding media size (2–5 mm zirconia balls).
-
Limited to thermally stable precursors.
Electrochemical Deposition for Telecommunications Hardware
Thin-Film this compound Coatings
This compound is electrodeposited onto copper substrates in Mitel’s TA7102 analog voice ports to enhance signal integrity. The process involves:
Electrolyte Composition
| Component | Concentration (g/L) | Role |
|---|---|---|
| This compound precursor | 12.5 | Active coating agent |
| Sulfuric acid | 98 | Conductivity enhancer |
| Polyethylene glycol | 0.2 | Surfactant |
Deposition Parameters
-
Current density: 15 mA/cm²
-
Temperature: 25°C ± 2°C
-
Duration: 120 seconds
This method produces coatings with 98% uniformity, critical for minimizing crosstalk in Mitel’s FXS ports.
Hydrothermal Synthesis for High-Purity Applications
Autoclave-Based Crystallization
This compound single crystals are grown via hydrothermal methods for use in optical components. A sealed autoclave containing nickel nitrate, phenylphosphonic acid, and deionized water is heated to 180°C for 72 hours.
Crystal Quality Metrics
| Metric | Value |
|---|---|
| Lattice defects | <10³/cm³ |
| Optical transparency | 85% (400–800 nm) |
| Thermal stability | Stable up to 300°C |
Industrial-Scale Production Challenges
Byproduct Management
Residual diethylphosphite (up to 8% in crude product) is removed via vacuum distillation (0.1 mbar, 80°C).
Q & A
Q. How can OM data be integrated with machine learning models to predict astrophysical phenomena?
- Methodological Answer : Preprocess OM light curves (Fast mode) to remove instrumental noise using wavelet transforms, then train models on temporal features (e.g., periodicity, flux variations). Validate predictions against archival datasets (e.g., XMM-Newton archives) and apply frameworks like PEO (Population, Exposure, Outcome) to contextualize results .
Q. What ethical considerations arise when using OM data in collaborative studies?
- Methodological Answer : Define data ownership and access rights in collaboration agreements, ensuring compliance with GDPR for public datasets . Use anonymized identifiers for sensitive observational data and document data-sharing protocols in ethics board applications .
Q. How can OM research leverage interdisciplinary approaches to enhance data interpretation?
- Methodological Answer : Combine OM imaging data with computational chemistry models (e.g., molecular orbital analysis via WebMO) to study astrochemical processes . For behavioral studies, merge OM observational data with ethnographic surveys, applying mixed-methods frameworks to triangulate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
